molecular formula C16H23Cl2NO6 B4002425 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

Cat. No.: B4002425
M. Wt: 396.3 g/mol
InChI Key: GKFYCZZRARIHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C16H23Cl2NO6 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(3,4-dichlorophenoxy)butyl](3-methoxypropyl)amine oxalate is 395.0902428 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by S. Boots and M. R. Boots (1975) explores the synthesis of carnitine analogs, which share structural similarities with "4-(3,4-dichlorophenoxy)butylamine oxalate". These compounds were evaluated for their hypoglycemic potential, indicating a broader interest in the synthesis of analogs for biological evaluations S. Boots & M. R. Boots, 1975.

Catalytic Oxidations

Research by M. Ratnikov et al. (2011) demonstrates the use of dirhodium caprolactamate for the oxidation of phenols and anilines, indicating the significance of catalytic processes in modifying compounds similar to "4-(3,4-dichlorophenoxy)butylamine oxalate" for various applications, including pharmaceuticals and materials science M. Ratnikov et al., 2011.

Environmental Degradation Studies

L. O. Conte, A. V. Schenone, and O. Alfano (2016) investigated the photo-Fenton degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to "4-(3,4-dichlorophenoxy)butylamine oxalate". This research highlights the environmental fate of such compounds and their breakdown under specific conditions, relevant for assessing environmental impact and degradation pathways L. O. Conte et al., 2016.

Antimicrobial Activities

A study by H. Bektaş et al. (2010) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcases the exploration of novel compounds for antimicrobial purposes. Although not directly related, this research indicates a continuous effort in synthesizing and testing new chemical entities for potential biological applications, which could include analogs of "4-(3,4-dichlorophenoxy)butylamine oxalate" H. Bektaş et al., 2010.

Photopolymerization

Yohann Guillaneuf et al. (2010) discuss the development of an alkoxyamine bearing a chromophore group for photoinitiated polymerization. This work illustrates the utility of novel chemical structures in materials science, potentially extending to the modification of compounds similar to "4-(3,4-dichlorophenoxy)butylamine oxalate" for creating new polymeric materials Yohann Guillaneuf et al., 2010.

The aforementioned studies indicate a broad interest in synthesizing, modifying, and understanding the biological and environmental interactions of chemical compounds, including those structurally related to "4-(3,4-dichlorophenoxy)butylamine oxalate". These findings contribute to pharmaceutical sciences, environmental chemistry, and material science, demonstrating the compound's relevance across multiple research domains.

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2.C2H2O4/c1-18-9-4-8-17-7-2-3-10-19-12-5-6-13(15)14(16)11-12;3-1(4)2(5)6/h5-6,11,17H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFYCZZRARIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 4
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 5
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 6
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.